Ethyl 4-(((2-methoxy-5-methylphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
Description
This compound is a pyridazine derivative featuring a sulfonate ester group at position 4, a p-tolyl substituent at position 1, and an ethyl carboxylate group at position 2.
Properties
IUPAC Name |
ethyl 4-(2-methoxy-5-methylphenyl)sulfonyloxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O7S/c1-5-30-22(26)21-18(13-20(25)24(23-21)16-9-6-14(2)7-10-16)31-32(27,28)19-12-15(3)8-11-17(19)29-4/h6-13H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INRATQYKMJSOFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(C=CC(=C2)C)OC)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(((2-methoxy-5-methylphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound characterized by its unique dihydropyridazine core and various functional groups. The compound's molecular formula is with a molecular weight of approximately 458.49 g/mol. This structural complexity suggests significant potential for diverse biological activities, making it a subject of interest in medicinal chemistry and drug development.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions, often optimized for yield and efficiency through greener chemistry approaches. The presence of functional groups such as sulfonates and esters indicates potential interactions with biological molecules, including proteins and nucleic acids.
Biological Activity Overview
Preliminary investigations into the biological activity of this compound reveal several promising avenues:
Antimicrobial Activity
Research has shown that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, studies on related pyrazole derivatives have demonstrated effective inhibition against bacterial pathogens with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL . Such findings suggest that this compound may possess comparable antimicrobial efficacy.
Enzyme Interaction
The compound appears to interact with enzymes involved in oxidative stress pathways, potentially modulating their activity. This interaction could have implications for therapeutic applications in diseases where oxidative stress plays a critical role.
Case Studies
A detailed examination of related compounds has provided insights into the biological mechanisms at play:
- Antibiofilm Properties : Similar compounds have been shown to significantly reduce biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, indicating potential applications in preventing infections associated with biofilms .
- Cytotoxicity Assessments : In vitro studies have evaluated the cytotoxic effects of structurally related derivatives, revealing low hemolytic activity (ranging from 3.23% to 15.22% lysis), suggesting a favorable safety profile for further development .
Comparative Analysis
To better understand the unique features of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 4-(2-methoxyphenyl)sulfonate | C11H14O4S | Simpler structure lacking dihydropyridazine core |
| 2-Methyl-5-(phenylsulfonyl)aniline | C13H15N1O2S | Contains an aniline moiety; potential for different biological activities |
| 1-(4-Methylphenyl)-3-(sulfonamido)urea | C10H12N2O2S | Urea derivative; different reactivity patterns |
This table highlights the structural uniqueness of this compound, which may contribute to its multifunctionality in biological systems.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares a core pyridazine skeleton with sulfonate ester and carboxylate functional groups. Key differences lie in the sulfonyl aromatic substituents:
Key Observations :
- Electron Effects: The methoxy group in the target compound donates electrons via resonance, stabilizing the sulfonate ester.
- Steric Hindrance : The 4,5-dimethyl substitution in ’s compound introduces greater steric bulk compared to the target compound’s single methyl group, which may reduce reactivity in crowded environments .
- Aromatic System Diversity : The thiophene in offers conjugation distinct from phenyl rings, altering solubility and intermolecular interactions .
Physicochemical Properties
- Solubility : The target compound’s methoxy and methyl groups balance hydrophilicity and lipophilicity. ’s analog, with extra methyl groups, is predicted to have lower aqueous solubility but higher membrane permeability .
- Stability : Electron-donating groups (methoxy, methyl) in the target compound stabilize the sulfonate ester against hydrolysis compared to ’s electron-withdrawing chlorine .
Q & A
Basic: What are the critical synthetic steps for preparing Ethyl 4-(((2-methoxy-5-methylphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate?
The synthesis involves multi-step reactions, typically starting with the formation of the dihydropyridazine core. Key steps include:
- Core formation : Cyclization of precursor molecules (e.g., hydrazine derivatives with carbonyl compounds) under controlled reflux conditions.
- Sulfonyloxy introduction : Reaction of intermediates with 2-methoxy-5-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to install the sulfonate ester group.
- Esterification : Final carboxylate esterification using ethanol under acidic or basic catalysis.
Intermediates are purified via column chromatography and characterized using NMR and HPLC to confirm purity (>95%) .
Basic: Which spectroscopic and crystallographic methods are essential for structural confirmation?
- 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., sulfonyloxy, p-tolyl groups).
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
- X-ray crystallography : Resolves ambiguities in stereochemistry and bond lengths. Programs like SHELXL refine crystallographic data, ensuring accurate 3D structural models .
Advanced: How can reaction conditions be optimized during sulfonyloxy group installation to improve yield?
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reagent solubility and reaction homogeneity.
- Temperature control : Maintain 0–25°C to minimize side reactions (e.g., sulfonate hydrolysis).
- Catalyst use : Additives like DMAP (4-dimethylaminopyridine) accelerate sulfonylation kinetics.
Yield optimization requires iterative HPLC monitoring and TLC validation at each step .
Advanced: How to resolve discrepancies between computational docking predictions and experimental binding assay results?
- Re-evaluate docking parameters : Adjust force fields (e.g., AMBER vs. CHARMM) and solvation models to better mimic physiological conditions.
- Validate assays : Use orthogonal techniques (e.g., SPR, ITC) to confirm binding affinities.
- Probe stereochemical effects : X-ray co-crystallography of the compound bound to its target can resolve orientation mismatches .
Basic: What functional groups in the compound are most reactive for derivatization?
- Ester group (COOEt) : Susceptible to hydrolysis for carboxylate formation.
- Sulfonyloxy (SO2-O-) : Participates in nucleophilic substitutions (e.g., with amines or thiols).
- Dihydropyridazine ring : Can undergo oxidation or reduction to modify electronic properties .
Advanced: What strategies assess the hydrolytic stability of the ester group under physiological conditions?
- pH-dependent stability studies : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC-MS .
- Enzymatic assays : Test susceptibility to esterases using liver microsomes.
- Comparative kinetics : Compare half-life (t1/2) in simulated gastric fluid (pH 1.2) vs. plasma (pH 7.4) .
Advanced: How does X-ray crystallography with SHELX address ambiguities in stereochemical assignments?
- SHELX refinement : Iteratively adjusts atomic positions and thermal parameters to minimize R-factors (<5% for high-resolution data).
- Twinned data handling : SHELXD resolves overlapping reflections in cases of crystal twinning.
- Cross-validation : Compare crystallographic data with NOESY NMR to confirm spatial arrangements of substituents .
Advanced: What in silico methods predict the compound’s pharmacokinetic (PK) and toxicity profiles?
- ADMET prediction tools : Use SwissADME or ADMETLab2.0 to estimate solubility, CYP450 inhibition, and blood-brain barrier permeability.
- Molecular dynamics (MD) simulations : Model interactions with serum albumin to predict plasma protein binding.
- Toxicity alerts : Apply Derek Nexus to flag structural motifs linked to hepatotoxicity or mutagenicity .
Basic: What analytical techniques quantify purity and stability during storage?
- HPLC-DAD : Quantifies impurities using UV-vis spectra (e.g., degradation products at 254 nm).
- Thermogravimetric analysis (TGA) : Assesses thermal stability by measuring weight loss under controlled heating.
- DSC : Identifies phase transitions (e.g., melting points) to optimize storage temperatures .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
- Systematic substituent variation : Modify sulfonyloxy, p-tolyl, or ester groups and test biological activity (e.g., IC50 shifts in enzyme assays).
- 3D-QSAR modeling : Align molecular fields (CoMFA/CoMSIA) to correlate spatial features with potency.
- Crystallographic overlay : Compare bound conformations of analogs using PDB-deposited structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
